molecular formula C10H7NO3 B12331125 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one

Cat. No.: B12331125
M. Wt: 189.17 g/mol
InChI Key: SGQVFZHDHBHWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the large-scale synthesis from anthranilic acid and chloroacetone suggests that similar methods could be adapted for industrial production. The scalability of the synthetic route makes it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different quinoline-based products.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one involves its interaction with various molecular targets and pathways. For instance, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolo[4,5-h]quinolin-8(9H)-one is unique due to its specific dioxolo-quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

5aH-[1,3]dioxolo[4,5-h]quinolin-8-one

InChI

InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4,6H,5H2

InChI Key

SGQVFZHDHBHWAA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=NC(=O)C=CC3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.